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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine is a molecule of interest in various chemical and pharmaceutical
research domains. A comprehensive understanding of its spectroscopic and synthetic
characteristics is crucial for its application and further development. This technical guide
provides a structured overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR,
Infrared - IR, and Mass Spectrometry - MS) and a detailed experimental protocol for the
synthesis of N-(phenoxyacetyl)glycine. The data is presented in a clear, tabular format for
ease of comparison and interpretation. Furthermore, this document includes graphical
representations of the synthetic workflow to facilitate a deeper understanding of the process.

Spectroscopic Data

A complete set of experimentally determined spectroscopic data for N-(phenoxyacetyl)glycine
is not readily available in the public domain based on current searches. However, based on the
known structures of similar compounds such as N-acetylglycine and N-phenylacetylglycine, the
expected spectral characteristics can be predicted. This section will be populated with
experimental data upon its availability.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For N-
(phenoxyacetyl)glycine, both *H and 3C NMR spectra would provide key information about
the hydrogen and carbon environments within the molecule.

Table 1: Predicted *H NMR Spectral Data for N-(phenoxyacetyl)glycine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Carboxylic acid proton
~10-12 Singlet 1H
(-COOH)
~8.0-8.5 Triplet 1H Amide proton (-NH-)
] Aromatic protons
~6.9-7.4 Multiplet 5H
(phenoxy group)
) Methylene protons (-
~4.6 Singlet 2H
O-CHz2-)
Methylene protons (-
~4.1 Doublet 2H

NH-CH>-)

Table 2: Predicted 3C NMR Spectral Data for N-(phenoxyacetyl)glycine

Chemical Shift (6) ppm Assignment

~172 Carboxylic acid carbon (-COOH)
~168 Amide carbonyl carbon (-C=0)
~157 Aromatic carbon (-O-Ar)

~130 Aromatic C-H

~122 Aromatic C-H

~115 Aromatic C-H

~67 Methylene carbon (-O-CHz2-)
~41 Methylene carbon (-NH-CHz-)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N-(phenoxyacetyl)glycine would be expected to show characteristic absorption
bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for N-(phenoxyacetyl)glycine

Wavenumber (cm—?) Intensity Assignment

3400-2400 Broad O-H stretch (carboxylic acid)
~3300 Medium N-H stretch (amide)

~1730 Strong C=0 stretch (carboxylic acid)
~1650 Strong C=0 stretch (amide 1)

~1550 Medium N-H bend (amide II)

~1600, ~1490 Medium-Weak C=C stretch (aromatic)
~1240 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For N-(phenoxyacetyl)glycine (C10H11NOa), the expected molecular weight is
approximately 209.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for N-(phenoxyacetyl)glycine
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miz Interpretation
209 Molecular ion [M]*
192 [M - OHJ*

164 [M - COOH]*

94 [CeHsO]*

77 [CeHs]*

Experimental Protocols

The synthesis of N-(phenoxyacetyl)glycine can be achieved through the acylation of glycine
with phenoxyacetyl chloride. The following is a generalized experimental protocol based on
standard procedures for N-acylation of amino acids.

Synthesis of N-(phenoxyacetyl)glycine

This procedure involves the reaction of glycine with phenoxyacetyl chloride in an aqueous
alkaline solution, a method commonly known as the Schotten-Baumann reaction.

Reactants

Glycine

eaction
Phenoxyacetyl Chloride | Reac i
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A schematic representation of the synthesis workflow for N-(phenoxyacetyl)glycine.

Materials:

Glycine

Phenoxyacetyl chloride

Sodium hydroxide (NaOH)
Hydrochloric acid (HCI)

Distilled water

Ethanol (for recrystallization, optional)

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath,
Buchner funnel, etc.)

Procedure:

Dissolution of Glycine: Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in a
flask, cooled in an ice bath to 0-5 °C.

Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add
phenoxyacetyl chloride to the glycine solution. Simultaneously, add a 2 M NaOH solution
dropwise to maintain the pH of the reaction mixture between 9 and 10.

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice
bath for one hour, and then at room temperature for an additional two hours.

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of
approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of
N-(phenoxyacetyl)glycine should form.

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner
funnel and wash with cold water.
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 Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to
obtain pure N-(phenoxyacetyl)glycine.

e Drying: Dry the purified product in a vacuum oven.

Spectroscopic Analysis Protocol

The following outlines the general procedures for obtaining the spectroscopic data for the
synthesized N-(phenoxyacetyl)glycine.

Sample Preparation

Spectroscopic Analysis Data Acquisition & Processing
Dissolve in
P>| Suitable Solvent »,| Mass Spectrometer »! m
ass Spectrum
(e.g., Methanol) 1 (e.g. ESI-MS) L~ p
_ . | Prepare KBr Pellet - . -
N-(phenoxyacetyl)glycine > or Nujol Mull P FT-IR Spectrometer P> IR Spectrum
Dissolve in NMR Spectrometer
| Deuterated Solvent > (*H and C) P> NMR Spectra
(e.g., DMSO-d6)

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of N-(phenoxyacetyl)glycine.

e NMR Spectroscopy:
o Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Sample Preparation: Dissolve a small amount of the purified product in a suitable
deuterated solvent, such as DMSO-ds, and transfer to an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra at room temperature. Chemical shifts

should be referenced to the residual solvent peak.
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* IR Spectroscopy:
o Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount

of the sample or prepare a Nujol mull.
o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm™1,
e Mass Spectrometry:

o Instrumentation: A mass spectrometer, for example, one equipped with an electrospray
ionization (ESI) source.

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like
methanol.

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum in both positive and negative ion modes.

Conclusion

This technical guide provides a foundational framework for the spectroscopic and synthetic
understanding of N-(phenoxyacetyl)glycine. While experimentally determined spectroscopic
data is not currently available in widespread databases, the predicted values and general
experimental protocols outlined herein offer valuable guidance for researchers. The provided
synthesis workflow and analytical procedures are based on established chemical principles and
can be readily adapted for the preparation and characterization of this and similar N-acyl amino
acid derivatives. Future work should focus on obtaining and publishing the experimental
spectroscopic data to complete the characterization of this compound.

« To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-
(phenoxyacetyl)glycine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b081086#n-phenoxyacetyl-glycine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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